7-methoxy-8-nitroisoquinolin-1(2H)-one
Description
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-methoxy-8-nitro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8N2O4/c1-16-7-3-2-6-4-5-11-10(13)8(6)9(7)12(14)15/h2-5H,1H3,(H,11,13) |
InChI Key |
LMAVASGUWAPIST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CNC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
Table 1: Key Structural and Physical Properties of 7-Methoxy-8-Nitroisoquinolin-1(2H)-One and Analogs
Key Observations :
Substituent Effects :
- The nitro group in the target compound enhances electrophilic substitution reactivity compared to hydroxy or methyl groups in analogs .
- Adjacent 7-methoxy and 8-nitro groups may induce steric hindrance or electronic repulsion, unlike the distal substituents in 5d (e.g., 4-CO₂Me) .
- Iodine in the 5-hydroxy-6-iodo analog increases molecular weight significantly (331.11 g/mol) and may alter photophysical properties .
Key Observations :
- Synthesis: The target compound’s synthesis is inferred to involve nitration or functionalization of a methoxy-substituted isoquinoline, contrasting with the multi-step coupling (e.g., amine and ester formation) required for 5d .
- Spectral Signatures: The absence of ester/quinone groups in the target compound differentiates its IR profile from 5d, which shows distinct C=O stretches.
Physicochemical and Functional Comparisons
Solubility and Stability :
Reactivity :
- The nitro group may direct further substitutions (e.g., reduction to amine) in the target compound, whereas hydroxy or methyl groups in analogs favor oxidation or alkylation .
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and nitro-group-induced deshielding in aromatic regions (δ ~7.5–8.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve tautomeric forms (e.g., lactam vs. enol) using SHELXL for refinement .
How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
Q. Advanced
- Dynamic effects : Variable-temperature NMR (VT-NMR) to assess rotational barriers around the nitro group .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
- Crystallographic validation : Single-crystal X-ray diffraction to unambiguously assign substituent positions .
What in vitro assays are suitable for evaluating biological activity?
Q. Basic
- Enzyme inhibition : Screen against acetylcholinesterase (Ellman’s assay) or kinases (ADP-Glo™) at 10–100 µM concentrations .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa), with IC₅₀ determination via non-linear regression .
Note : Include positive controls (e.g., donepezil for AChE inhibition) and triplicate measurements.
How can structure-activity relationships (SAR) guide derivative design?
Q. Advanced
- Systematic substitution : Vary methoxy/nitro positions and measure bioactivity (e.g., IC₅₀ shifts >5-fold indicate critical pharmacophores) .
- Molecular docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., AChE active site) .
- Metabolic stability : Assess cytochrome P450 metabolism via LC-MS/MS to prioritize stable analogs .
What strategies mitigate challenges in crystallizing this compound?
Q. Advanced
- Solvent screening : Test mixed-solvent systems (e.g., DMSO/water) for slow vapor diffusion .
- Co-crystallization : Add small-molecule co-formers (e.g., nicotinamide) to stabilize lattice packing .
- Cryo-protection : Use glycerol (20% v/v) to prevent ice formation during data collection .
How does the nitro group influence electronic properties and reactivity?
Q. Basic
- Electron-withdrawing effect : Reduces electron density on the isoquinoline ring, directing electrophilic attacks to meta positions .
- Tautomerization : Stabilizes the lactam form via resonance, confirmed by IR (C=O stretch ~1680 cm⁻¹) .
Experimental validation : Cyclic voltammetry to measure redox potentials (nitro reduction peaks at ~-0.5 V vs. Ag/AgCl) .
What computational tools predict solubility and bioavailability?
Q. Advanced
- QSPR models : Use SwissADME to estimate LogP (target <3 for oral bioavailability) and aqueous solubility .
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) with GROMACS .
- Hansen solubility parameters : Optimize formulation solvents (e.g., PEG 400) for preclinical testing .
How should researchers address discrepancies in biological assay reproducibility?
Q. Advanced
- Batch variability : Characterize compound purity (≥95% by HPLC) and confirm stereochemistry via CD spectroscopy .
- Assay standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability .
- Meta-analysis : Compare results across labs using standardized protocols (e.g., OECD guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
